
Vorolanib
Vue d'ensemble
Description
Applications De Recherche Scientifique
CM-082 has shown significant potential in scientific research, particularly in the fields of oncology and ophthalmology. It is currently in phase II clinical trials for the treatment of age-related macular degeneration, ovarian cancer, pancreatic cancer, renal carcinoma, and other solid tumors . Research has demonstrated its efficacy in combination with other drugs, such as gefitinib, in enhancing antitumor activity in non-small cell lung cancer .
Mécanisme D'action
Target of Action
Vorolanib, also known as CM082 or X-82, is a multi-targeted tyrosine kinase receptor inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) . These receptors play a crucial role in angiogenesis, a process that is often dysregulated in various types of cancer .
Mode of Action
This compound acts by competitively binding to and inhibiting its primary targets, VEGFRs and PDGFRs . This inhibition disrupts the signaling pathways associated with these receptors, leading to a reduction in angiogenesis . As a result, the growth and proliferation of tumor cells, which rely on angiogenesis for nutrient supply, are hindered .
Biochemical Pathways
The inhibition of VEGFRs and PDGFRs by this compound affects multiple biochemical pathways. The VEGF pathway, which is primarily involved in angiogenesis, is one of the most significantly impacted . By inhibiting this pathway, this compound reduces the formation of new blood vessels, thereby limiting the supply of nutrients to tumor cells . This leads to a decrease in tumor growth and can even result in tumor regression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and tumor cell proliferation . In preclinical studies, this compound has been shown to inhibit the growth of various types of tumors in a dose-dependent manner . Moreover, it has demonstrated the ability to cause complete tumor regression in certain cases .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the specific type of tumor and its genetic makeup. Additionally, individual patient factors, such as liver function, can impact the drug’s metabolism and hence its efficacy
Analyse Biochimique
Biochemical Properties
It inhibits RET and AMP-activated protein kinase a1 (AMPKa1) more weakly than sunitinib, indicating more stringent kinase selectivity .
Cellular Effects
Vorolanib inhibits vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) and HUVEC tube formation in vitro . In mouse xenograft models, this compound inhibits tumor growth of various cells in a dose-dependent fashion .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory activities on various tyrosine kinase receptors. It competitively binds to these receptors, preventing their activation and subsequent downstream signaling .
Temporal Effects in Laboratory Settings
In preclinical studies, this compound demonstrated potent anti-angiogenic and anti-tumor activity over time . No significant toxicities were observed in this compound groups .
Dosage Effects in Animal Models
In mouse xenograft models, this compound inhibited tumor growth in a dose-dependent fashion . Complete tumor regression was achieved in the MV-4-11 xenograft model .
Transport and Distribution
This compound has a short half-life and limited tissue accumulation, suggesting efficient transport and distribution within cells and tissues .
Méthodes De Préparation
La synthèse du CM-082 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse exactes et les méthodes de production industrielle sont exclusives et ne sont pas divulguées publiquement en détail .
Analyse Des Réactions Chimiques
Le CM-082 subit diverses réactions chimiques, impliquant principalement son interaction avec les récepteurs du facteur de croissance endothélial vasculaire et les récepteurs du facteur de croissance dérivé des plaquettes. Ces interactions inhibent la phosphorylation de ces récepteurs et de leurs molécules de signalisation en aval, telles que ERK1/2, AKT et STAT3 . Le composé inhibe également la formation de tubes et la migration cellulaire dans les cellules endothéliales des veines ombilicales humaines .
Applications de la recherche scientifique
Le CM-082 a montré un potentiel important dans la recherche scientifique, en particulier dans les domaines de l'oncologie et de l'ophtalmologie. Il est actuellement en phase II d'essais cliniques pour le traitement de la dégénérescence maculaire liée à l'âge, du cancer de l'ovaire, du cancer du pancréas, du carcinome rénal et d'autres tumeurs solides . La recherche a démontré son efficacité en association avec d'autres médicaments, tels que le géfitinib, pour améliorer l'activité antitumorale dans le cancer du poumon non à petites cellules .
Mécanisme d'action
Le CM-082 fonctionne comme un inhibiteur double ciblant les récepteurs du facteur de croissance endothélial vasculaire et les récepteurs du facteur de croissance dérivé des plaquettes . En inhibant ces récepteurs, le CM-082 perturbe le processus d'angiogenèse, qui est crucial pour la croissance et la prolifération tumorale. Cette inhibition conduit à une réduction de la prolifération des cellules tumorales et à une augmentation de la mort des cellules tumorales .
Comparaison Avec Des Composés Similaires
Le CM-082 est unique en raison de son inhibition double des récepteurs du facteur de croissance endothélial vasculaire et des récepteurs du facteur de croissance dérivé des plaquettes. Des composés similaires comprennent d'autres inhibiteurs de l'angiogenèse tels que le bévacizumab et le sunitinib, qui ciblent également les récepteurs du facteur de croissance endothélial vasculaire mais peuvent avoir des mécanismes d'action et des profils d'efficacité différents .
Activité Biologique
Vorolanib, also known as CM082 or X-82, is a novel multi-targeted tyrosine kinase inhibitor (TKI) that has garnered attention for its potential applications in treating various cancers and retinal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound primarily targets multiple receptor tyrosine kinases, including:
- KDR (VEGFR-2) : Involved in angiogenesis.
- PDGFRβ : Plays a role in cell proliferation and survival.
- FLT3 : Mutated in certain leukemias, influencing cell growth.
- C-Kit : Associated with several cancers.
This compound exhibits competitive binding to these kinases, inhibiting their activities effectively. Its selectivity is comparable to that of sunitinib, another well-known TKI. Importantly, this compound has shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs) in vitro, indicating its anti-angiogenic properties .
Preclinical Studies
In preclinical models, this compound demonstrated significant anti-tumor activity. For instance, it inhibited tumor growth in mouse xenograft models derived from various cancer cell lines such as MV-4-11 (acute myeloid leukemia), A549 (lung cancer), and others. Notably, complete tumor regression was observed in the MV-4-11 model .
Clinical Trials
This compound's clinical efficacy has been evaluated in several studies:
-
Combination Therapy with Everolimus :
- A phase 1/2 trial assessed this compound combined with everolimus in patients with advanced renal cell carcinoma (RCC). The objective response rate (ORR) was 24.8% for the combination group compared to 10.5% for this compound alone and 8.3% for everolimus alone .
- Median progression-free survival (PFS) was significantly improved in the combination group (10.0 months) versus everolimus alone (6.4 months) .
- Monotherapy for Non-Small Cell Lung Cancer (NSCLC) :
Safety Profile
This compound's safety profile appears favorable compared to other TKIs like sunitinib. Common adverse events included:
- Fatigue: 29%
- Nausea: 23%
- Diarrhea: 21%
- Proteinuria (grade 3): 4%
Most adverse events were of low grade, and no significant toxicities were noted at effective doses . In contrast, sunitinib showed a more pronounced negative impact on body weight at similar doses .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Population | Treatment | ORR (%) | PFS (months) | Notable Findings |
---|---|---|---|---|---|
Preclinical | Mouse xenograft models | This compound | N/A | N/A | Complete tumor regression in MV-4-11 model |
Phase 1/2 Clinical Trial | RCC patients | This compound + Everolimus | 24.8 | 10.0 | Significant improvement over everolimus alone |
Phase II Monotherapy | Advanced NSCLC patients | This compound | N/A | TBD | Focus on six-month PFS rate |
Propriétés
IUPAC Name |
N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIOJWCYOHBUJS-HAKPAVFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013920-15-4 | |
Record name | Vorolanib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorolanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VOROLANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.